molecular formula C16H17N3O4S B2671086 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2097860-12-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2671086
CAS No.: 2097860-12-1
M. Wt: 347.39
InChI Key: DZPBFUOJTXGJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide is a synthetically designed organic compound for non-human research applications. This molecule features a 1-methyl-1H-imidazole-4-sulfonamide group linked to a complex structure containing furan and phenyl rings. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry and drug discovery projects. Structural Features and Class This compound belongs to the class of sulfonamide derivatives . Sulfonamides are a significant class of synthetic compounds known for their wide range of pharmacological activities. The structure incorporates a 1-methylimidazole ring, a heterocycle commonly found in molecules of biological interest . The presence of both the sulfonamide functional group and the imidazole ring within a single molecule makes it a valuable scaffold for exploring new chemical entities. Research Applications and Value The specific research applications, mechanism of action, and biological profile of this compound are areas of active investigation. Based on the properties of its structural components, it serves as a critical reagent in: Medicinal Chemistry: Serves as a precursor for developing novel therapeutic agents. Biological Research: Used to study interactions between small molecules and biological macromolecules. Chemical Synthesis: Functions as a versatile intermediate for creating more complex chemical libraries. Usage and Handling This product is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-19-10-16(17-11-19)24(21,22)18-9-14(20)12-4-6-13(7-5-12)15-3-2-8-23-15/h2-8,10-11,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPBFUOJTXGJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl phenyl derivative, followed by the introduction of the hydroxyethyl group. The final step involves the sulfonation of the imidazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several sulfonamide-containing imidazole derivatives reported in the literature. Key comparisons are outlined below, emphasizing substituent variations, synthetic routes, and biological implications.

BCL-XL Inhibitor (N-[3-[5-[(E)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]furan-2-yl]phenyl]sulfonyl-6-phenylhexanamide)

  • Structural Features : Contains a furan-phenyl system and sulfonamide group but integrates a benzothiazole-amine moiety and a hexanamide chain.
  • Comparison : The target compound lacks the benzothiazole and hexanamide groups but retains the furan-phenyl-sulfonamide framework, which may influence target selectivity and binding kinetics.

N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

  • Structural Features : Features a 4,5-dihydroimidazole ring, a 4-chlorophenylmethylthio group, and an acetamide substituent .
  • Synthesis : Derived from nucleophilic substitution reactions involving sulfonamide precursors and halogenated intermediates.

L742791 (Sulfonamide-Based β-Adrenergic Receptor Ligand)

  • Structural Features: Contains a 4-hydroxyphenoxy group, hydroxypropylamine chain, and iodobenzenesulfonamide .
  • Activity : Acts as a high-affinity β-adrenergic receptor antagonist.
  • Comparison : The target compound’s furan-phenyl system may mimic the aromatic interactions of L742791’s iodobenzenesulfonamide, but its hydroxyethyl group could alter hydrogen-bonding capacity.

2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide

  • Structural Features : Combines a benzenesulfonyl-imidazole core with a cyclopropylacetamide side chain .
  • Synthesis : Utilizes thioether linkages between imidazole and acetamide groups.
  • Comparison : The target compound’s hydroxyethyl-furan-phenyl group may offer enhanced π-π stacking compared to the phenyl-sulfonyl and cyclopropyl groups in this analog.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Data Reference
Target Compound 1-Methylimidazole-4-sulfonamide 2-Hydroxyethyl, 4-(furan-2-yl)phenyl N/A (Structural inference)
BCL-XL Inhibitor Benzenesulfonamide Furan-phenyl, benzothiazole, hexanamide Binding energy: −14.04 kcal/mol
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-... 4,5-Dihydroimidazole 4-Chlorophenylmethylthio, acetamide Synthetic intermediate
L742791 Iodobenzenesulfonamide 4-Hydroxyphenoxy, hydroxypropylamine β-Adrenergic receptor antagonist
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imid... Benzenesulfonyl-imidazole Phenyl, cyclopropylacetamide Probable kinase inhibitor

Research Findings and Implications

  • Sulfonamide Role : The sulfonamide group in the target compound and analogs is critical for hydrogen bonding with enzyme active sites (e.g., BCL-XL, β-adrenergic receptors) .
  • Aromatic Systems : The furan-phenyl moiety may enhance π-π interactions with hydrophobic protein pockets, similar to benzothiazole in the BCL-XL inhibitor .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula and weight:

PropertyValue
Molecular FormulaC21H23N3O5S
Molecular Weight401.48 g/mol
IUPAC NameThis compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a critical role in various physiological processes including pH regulation and ion transport.
  • Modulation of Receptor Activity : Preliminary studies suggest that it may act as a positive allosteric modulator for certain GABA-A receptor subtypes, enhancing inhibitory neurotransmission in the central nervous system .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

Flow cytometry analysis confirmed that treatment with this compound leads to increased apoptosis in MCF cell lines, indicating its potential for therapeutic use in breast cancer .

Neuropharmacological Effects

The compound's interaction with GABA-A receptors suggests it may have neuroprotective properties. Studies involving animal models have shown that it can reduce anxiety-like behaviors and improve cognitive function, likely through enhanced GABAergic transmission .

Case Studies

Case Study 1: Antitumor Efficacy in Vivo
A study was conducted using tumor-bearing mice treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential as an effective anticancer treatment.

Case Study 2: Neuroprotective Effects
In a model of induced neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function, suggesting its utility in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with condensation of furan-2-ylphenyl derivatives with hydroxyethylamine intermediates. Key steps include:
  • Step 1 : Coupling of 4-(furan-2-yl)phenyl ethanol with sulfonamide precursors under anhydrous conditions (e.g., using DCC/DMAP for amide bond formation).
  • Step 2 : Hydroxylation at the β-position via epoxidation followed by acid-catalyzed ring opening.
  • Critical Parameters : Temperature (60–80°C for condensation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonamide:intermediate) to minimize side products .
    Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water. Yield optimization (>70%) relies on strict pH control (6.5–7.5) during sulfonamide activation .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the imidazole sulfonamide backbone (δ 7.8–8.2 ppm for imidazole protons; δ 120–130 ppm for furan carbons). 2D NMR (COSY, HSQC) resolves stereochemistry at the hydroxyethyl group .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected ~404.1 g/mol) detects isotopic patterns consistent with sulfur and nitrogen content .
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the furan-phenyl moiety on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace furan-2-yl with thiophene, pyrrole, or substituted benzene rings to assess electronic/steric effects.
  • Biological Assays : Test analogs against bacterial dihydrofolate reductase (DHFR) or fungal CYP51 (common sulfonamide targets). IC₅₀ values correlate with logP and Hammett constants for substituents .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict binding energies with target enzymes. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between sulfonamide and Arg residues) .

Q. What strategies resolve contradictions between in vitro potency and poor in vivo efficacy for this compound?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (PEG 400) or salt forms (sodium sulfonate) to enhance bioavailability. Measure logD (octanol/water) to balance hydrophilicity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Introduce methyl groups at metabolically labile positions (e.g., C-2 of imidazole) .
  • Prodrug Design : Convert the hydroxyethyl group to an ester prodrug (e.g., acetylated) for sustained release .

Q. How can computational tools like SHELX refine crystallographic data for this compound’s polymorphs?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). SHELXT solves phase problems via dual-space algorithms.
  • Refinement : SHELXL applies restraints for disordered furan rings and hydrogen-bonding networks (e.g., O–H···N interactions). R-factor convergence <5% ensures accuracy .
  • Polymorph Analysis : Compare unit cell parameters (a, b, c) and torsion angles across batches to identify stable forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.